1-Methylcyclohexane-1-carboxylate

Description

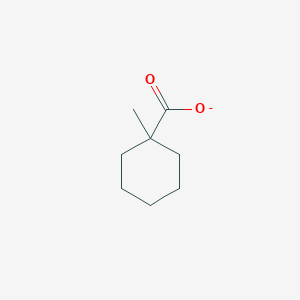

1-Methylcyclohexane-1-carboxylate is a cyclohexane derivative with a methyl group and a carboxylate ester functional group attached to the same carbon atom (C1) of the six-membered ring. Its molecular formula is C₉H₁₆O₂, with an average mass of 156.225 g/mol and a monoisotopic mass of 156.115030 g/mol . The compound’s structure confers unique steric and electronic properties due to the quaternary carbon at position 1, which influences its reactivity and biological activity. It is primarily used in medicinal chemistry as a building block for bioactive molecules, such as NF-κB inhibitors, where its substitution pattern enhances inhibitory potency .

Properties

IUPAC Name |

1-methylcyclohexane-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O2/c1-8(7(9)10)5-3-2-4-6-8/h2-6H2,1H3,(H,9,10)/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REHQLKUNRPCYEW-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCCC1)C(=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13O2- | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50426150 | |

| Record name | 1-methylcyclohexane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50426150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.19 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103884-34-0 | |

| Record name | 1-methylcyclohexane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50426150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Scientific Research Applications

Scientific Research Applications

1-Methylcyclohexane-1-carboxylate serves as an important intermediate in organic synthesis. Its applications include:

- Synthesis of Other Compounds : It is used as a precursor for various chemical reactions, including esterification and transesterification processes. These reactions are crucial in the production of more complex organic molecules, which can be utilized in pharmaceuticals and agrochemicals .

- Analytical Chemistry : The compound has been employed as an internal standard in chromatographic analyses to quantify other substances, such as valproic acid metabolites. This application underscores its relevance in pharmacokinetic studies .

Applications in Perfumery

The fragrance industry has found significant use for this compound due to its olfactory properties:

- Fragrance Enhancement : This compound is incorporated into fragrance formulations to enhance and modify scents. It is compatible with various personal care products, including perfumes, soaps, and air fresheners, making it a versatile ingredient in cosmetic chemistry .

- Novel Fragrance Development : Research indicates that the compound can be utilized to create novel fragrance materials that improve the longevity and complexity of scents in perfumery .

Therapeutic Potential

While primarily recognized for its applications in chemistry and perfumery, there is emerging interest in the therapeutic potential of this compound:

- Neuropharmacological Studies : Initial studies suggest that derivatives of this compound may influence neurological activity. For instance, related compounds have been studied for their effects on Purkinje cells in the cerebellum, indicating potential implications for neuropharmacology .

Case Studies and Research Findings

To further illustrate the applications of this compound, several case studies are summarized below:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs of 1-methylcyclohexane-1-carboxylate, highlighting differences in functional groups, molecular properties, and applications:

Functional Group and Reactivity Analysis

Quaternary Carbon vs. Secondary Carbon :

The quaternary carbon in this compound provides steric hindrance, reducing ring puckering and enhancing metabolic stability compared to analogs like methyl 1-cyclohexene-1-carboxylate, which has a planar cyclohexene ring and higher reactivity toward electrophiles .Electron-Withdrawing Groups :

Bromine in methyl 2-bromo-1-cyclohexene-1-carboxylate increases electrophilicity at C2, making it reactive in Suzuki-Miyaura couplings. In contrast, the methyl group in this compound is electron-donating, stabilizing the ester group against hydrolysis .- Conversely, the chloromethyl group in chloromethyl this compound acts as a leaving group, enabling nucleophilic substitutions .

Physicochemical Properties

- Solubility: this compound and its analogs are generally insoluble in water due to their hydrophobic cyclohexane/cyclohexene cores. Amino derivatives (e.g., methyl 1-amino-4-methylcyclohexanecarboxylate) show slightly improved solubility via protonation of the amino group .

Thermal Stability :

Cyclohexene derivatives (e.g., methyl 1-cyclohexene-1-carboxylate) decompose at 190–192°C , while saturated analogs like this compound exhibit higher thermal stability due to reduced ring strain .

Preparation Methods

Esterification of 1-Methylcyclohexanecarboxylic Acid

The most straightforward method involves Fischer esterification of 1-methylcyclohexanecarboxylic acid with methanol under acidic conditions. The carboxylic acid is heated with excess methanol and a catalytic amount of sulfuric acid, yielding the ester via nucleophilic acyl substitution .

Reaction Mechanism :

-

Protonation of the carboxylic acid carbonyl group enhances electrophilicity.

-

Methanol attacks the carbonyl carbon, forming a tetrahedral intermediate.

-

Deprotonation and elimination of water yield the ester.

Experimental Conditions :

-

Reactants : 1-Methylcyclohexanecarboxylic acid (1 equiv), methanol (5 equiv), H₂SO₄ (0.1 equiv).

-

Temperature : Reflux (65–70°C).

-

Duration : 6–8 hours.

Limitations : Requires pre-synthesized carboxylic acid, which itself may necessitate multi-step preparation via carbonation of 1-methylcyclohexylmagnesium bromide .

Alkylation via Enolate Intermediate

This method adapts the malonic ester synthesis principle, utilizing enolate alkylation to introduce the methyl group. Methyl cyclohexanecarboxylate is deprotonated with a strong base (e.g., LDA), followed by reaction with methyl iodide .

Reaction Mechanism :

-

Deprotonation at the α-carbon forms a resonance-stabilized enolate.

-

The enolate undergoes nucleophilic attack on methyl iodide (SN2).

-

Acidic workup hydrolyzes intermediates, yielding the alkylated ester.

Experimental Conditions :

-

Base : Lithium diisopropylamide (LDA, 1.1 equiv) in THF at −78°C.

-

Alkylating Agent : Methyl iodide (1.2 equiv).

Advantages : Avoids carbocation rearrangements due to the SN2 pathway. However, steric hindrance from the cyclohexane ring may reduce efficiency compared to acyclic analogs .

Reformatsky Reaction Approach

The Reformatsky reaction offers an alternative route using organozinc intermediates. Methyl 1-bromocyclohexanecarboxylate reacts with zinc dust and a ketone or aldehyde in a benzene-ethyl acetate solvent system .

Reaction Mechanism :

-

Zinc inserts into the carbon-bromine bond, forming an organozinc reagent.

-

The reagent adds to a carbonyl compound (e.g., formaldehyde), forming a β-hydroxy ester.

-

Acidic hydrolysis and decarboxylation yield the final product.

Experimental Conditions :

-

Reactants : Methyl 1-bromocyclohexanecarboxylate (1 equiv), zinc dust (2 equiv), HMFTA (hexamethylphosphoric triamide, 0.1 equiv).

-

Solvent : Benzene-ethyl acetate (10:5 v/v).

-

Temperature : Reflux (80°C).

Applications : Particularly useful for introducing complex substituents, though scalability is limited by zinc handling and solvent toxicity .

Nucleophilic Substitution Methods

SN2 displacement of a leaving group (e.g., bromide) at the cyclohexane ring’s 1-position provides a direct pathway. Methyl 1-bromocyclohexanecarboxylate reacts with sodium methoxide in a polar aprotic solvent .

Reaction Mechanism :

-

Methoxide ion attacks the electrophilic carbon adjacent to the ester group.

-

Bromide departs as a leaving group, forming the desired ester.

Experimental Conditions :

-

Substrate : Methyl 1-bromocyclohexanecarboxylate (1 equiv).

-

Base : NaOMe (1.5 equiv) in DMF.

-

Temperature : 50°C for 12 hours.

Challenges : Steric hindrance from the cyclohexane ring favors elimination (E2) over substitution, necessitating precise control of reaction conditions .

Comparative Analysis of Synthesis Methods

| Method | Starting Materials | Conditions | Yield | Advantages | Limitations |

|---|---|---|---|---|---|

| Fischer Esterification | Carboxylic acid, MeOH | Acidic, reflux | 70–85% | Simple, high yield | Requires pre-formed carboxylic acid |

| Enolate Alkylation | Methyl cyclohexanecarboxylate | Low temp, strong base | 60–75% | Regioselective | Sensitive to steric effects |

| Reformatsky Reaction | Bromoester, Zn, ketone | Reflux, toxic solvents | 67% | Versatile for complex substituents | Scalability issues |

| Nucleophilic Substitution | Bromoester, NaOMe | Moderate temp | 55–65% | Direct displacement | Competing elimination pathways |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.